molecular formula C15H22O B8655238 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro2-naphthol CAS No. 22825-14-5

3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro2-naphthol

Cat. No. B8655238
CAS RN: 22825-14-5
M. Wt: 218.33 g/mol
InChI Key: DKYWLVQIIIGFIB-UHFFFAOYSA-N
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Description

3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro2-naphthol is a useful research compound. Its molecular formula is C15H22O and its molecular weight is 218.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro2-naphthol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro2-naphthol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

22825-14-5

Product Name

3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro2-naphthol

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-ol

InChI

InChI=1S/C15H22O/c1-10-8-11-12(9-13(10)16)15(4,5)7-6-14(11,2)3/h8-9,16H,6-7H2,1-5H3

InChI Key

DKYWLVQIIIGFIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1O)C(CCC2(C)C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a round bottom flask there are introduced 10.8 g (100 mmoles) of ortho cresol, 100 ml of dichloromethane (CH2Cl2) and 18.3 g (100 mmoles) of 2,4-dichloro-2,4-dimethylhexane. The reaction mixture is cooled to 5° C. and there are added, in small quantities, 6.6 g (50 mmoles) of aluminum chloride. The temperature is permitted to rise to 20° C. The reaction mixture is stirred for 2 hours and it is then poured into 200 ml of water. The organic phase is decanted, dried on magnesium sulfate (MgSO4) and the solvents are evaporated. The residue is recrystallized in 100 ml of hexane, yielding 20.3 g (93%) of 3-methyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthol which melts at 122°-123° C.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
2,4-dichloro-2,4-dimethylhexane
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

50.8 g (0.27 mol) of 2,5-dichloro-2,5-dimethylhexane, 30 g (0.27 mol) of 2-methylphenol and 500 ml of dichloromethane were introduced into a three-necked flask. 14.8 g (0.11 mol) of aluminum chloride were added in small amounts at 0° C. and the entire contents were stirred at room temperature for twelve hours. The reaction medium was poured into ice-cold water, extracted with dichloromethane, the organic phase decanted off, washed with sodium bicarbonate, dried over magnesium sulfate and evaporated.
Quantity
50.8 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step Two

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